Quinoline, 6-nitro-2-(1-piperidinylmethyl)-

Description

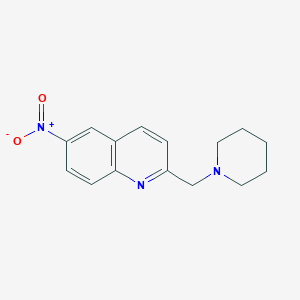

Quinoline, 6-nitro-2-(1-piperidinylmethyl)- (molecular formula: C₁₃H₁₄N₄O₂; molecular weight: 258.276 g/mol), is a substituted quinoline derivative featuring a nitro group (-NO₂) at position 6 and a piperidinylmethyl moiety (-CH₂-piperidine) at position 2 of the quinoline core . This compound is of interest due to its structural similarity to pharmacologically active quinoline derivatives, which are known for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibition .

Properties

CAS No. |

832102-93-9 |

|---|---|

Molecular Formula |

C15H17N3O2 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

6-nitro-2-(piperidin-1-ylmethyl)quinoline |

InChI |

InChI=1S/C15H17N3O2/c19-18(20)14-6-7-15-12(10-14)4-5-13(16-15)11-17-8-2-1-3-9-17/h4-7,10H,1-3,8-9,11H2 |

InChI Key |

UEPWMGSYZCLGTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Background on Quinoline Synthesis

Quinoline itself is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. Classic quinoline synthesis methods include:

- Skraup Synthesis: Uses aniline and glycerol in acidic and oxidizing conditions to form quinoline.

- Friedländer Synthesis: Condensation of o-aminobenzaldehydes with ketones or aldehydes under basic or acidic conditions.

- Other methods include Doebner–von Miller, Pfitzinger, Conrad–Limpach, and Combes syntheses.

These methods provide the quinoline scaffold, which can then be functionalized to introduce substituents such as nitro groups and aminoalkyl chains.

Preparation Methods of Quinoline, 6-nitro-2-(1-piperidinylmethyl)-

Synthetic Strategy Overview

The preparation of Quinoline, 6-nitro-2-(1-piperidinylmethyl)- involves:

- Introduction of a nitro group at the 6-position of the quinoline ring.

- Substitution at the 2-position with a piperidinylmethyl group, typically via nucleophilic substitution or Mannich-type reactions.

Stepwise Preparation

Nitration of Quinoline

- Quinoline or a suitable quinoline derivative is nitrated to introduce the nitro group at the 6-position.

- Typical nitration conditions involve nitric acid in sulfuric acid under controlled temperature to avoid over-nitration.

- The regioselectivity favors the 6-position due to electronic effects in the quinoline ring.

Introduction of the 2-(1-piperidinylmethyl) Group

- The 2-position of quinoline is reactive toward nucleophilic substitution if activated.

- A common approach involves first chlorinating or brominating the 2-position to form 2-chloroquinoline or 2-bromoquinoline derivatives.

- The halogenated quinoline is then reacted with piperidine under heating to substitute the halogen with the piperidinylmethyl group.

- Alternatively, Mannich reaction conditions can be used where formaldehyde and piperidine react with 2-aminoquinoline derivatives to form the 2-(1-piperidinylmethyl) substituent.

Representative Synthetic Procedure (Adapted from Patent and Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Quinoline nitration: HNO3/H2SO4, 0-5 °C | 6-Nitroquinoline |

| 2 | 2-Chlorination: POCl3 reflux | 2-Chloro-6-nitroquinoline |

| 3 | Nucleophilic substitution: Piperidine, heat, solvent-free or reflux in ethanol | 6-Nitro-2-(1-piperidinylmethyl)quinoline |

The nucleophilic substitution step typically involves heating the halogenated quinoline with an excess of piperidine, sometimes in a sealed tube, for 15 hours at elevated temperatures (e.g., 150-200 °C).

After reaction completion, the mixture is worked up by dissolving in dilute acetic acid, washing with ether to remove impurities, then basifying to precipitate the free base. Purification is achieved by recrystallization or chromatography.

Analytical and Research Outcomes

Characterization Techniques

- FT-IR Spectroscopy: Confirms functional groups; nitro group shows characteristic asymmetric and symmetric stretching bands near 1520 and 1345 cm⁻¹.

- NMR Spectroscopy (¹H and ¹³C): Chemical shifts confirm substitution patterns on the quinoline ring and the piperidinylmethyl group.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.

- Elemental Analysis: Verifies the composition consistent with the proposed structure.

Research Data Summary

Computational Studies

- Density Functional Theory (DFT) calculations have been applied to related quinoline derivatives to optimize geometry and predict electronic properties.

- These studies help understand the reactivity of the 2-position and the influence of the nitro group on electronic distribution, aiding in reaction optimization.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Skraup Synthesis + Post-functionalization | Aniline, glycerol, H2SO4, nitrobenzene; then nitration and substitution | Established quinoline core synthesis | Multi-step, harsh conditions |

| Friedländer Synthesis + Functionalization | 2-Aminobenzaldehyde derivatives, ketones, acid/base catalysis | Mild conditions, solvent-free options | Limited direct substitution at 6-position |

| Halogenation + Nucleophilic substitution | POCl3 for chlorination; piperidine substitution at 2-position | Direct substitution, good yields | Requires handling of halogenated intermediates |

| Mannich-type reaction | Formaldehyde, piperidine, quinoline derivatives | One-step introduction of piperidinylmethyl group | Needs activated quinoline derivatives |

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-nitro-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group at the 6-position can be replaced by nucleophiles under appropriate conditions.

Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include substituted quinolines with various functional groups replacing the nitro group.

Electrophilic Substitution: Products include nitroquinolines and sulfoquinolines.

Reduction: The major product is 6-amino-2-(1-piperidinylmethyl)quinoline.

Scientific Research Applications

Scientific Applications of Quinoline Derivatives

Quinoline derivatives are a class of compounds with a wide range of applications, particularly in the medical field, due to their diverse biological activities . These applications stem from their antiviral, antimicrobial, and anticancer properties .

Anticancer Activity: Quinoline derivatives have demonstrated anticancer activity and are useful in methods of treatment of the human or animal body . Some patents describe quinoline derivatives as possessing anti-cancer activity and being potentially useful in the prevention or treatment of cancers, including solid tumor diseases . Variations of the Mannich reaction are used in the synthesis of anticancer agents . Additionally, metal complexes formed with 8-OHQ ligands possess intrinsic anticancer activity by modulating cellular metal- and redox homeostasis . Aromatic amide substitution at position 2 on the quinoline ring can increase lipophilicity and antiviral activity .

Antiviral Properties: Some quinoline derivatives have demonstrated efficacy against several viral strains, including HIV and Zika virus. Lipophilicity and antiviral activity can be increased by aromatic amide substitution at position 2 on the quinoline ring, attributed to the electron-withdrawing properties of the anilide substituents .

Other Applications: Quinoline derivatives are also used in the synthesis of antibacterial, antifungal, and antimalarial compounds . Quinoline derivatives are investigated as PDGF receptor kinase inhibitors . Certain quinoline derivatives are used to treat inflammatory and allergic diseases .

Mechanism of Action

The mechanism of action of Quinoline, 6-nitro-2-(1-piperidinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidinylmethyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 6-nitro-2-(1-piperidinylmethyl)-quinoline with structurally or functionally analogous quinoline derivatives:

Key Observations:

Substituent Position and Activity: The nitro group at position 6 is associated with antitumor activity in naphthalimide analogs , while methoxy at position 6 (as in 6-methoxy-2-arylquinolines) enhances P-glycoprotein inhibition . Piperidine/pyrrolidine substitutions at position 2 or 4 improve solubility and target binding, as seen in Georganics’ spiroquinolines .

Synthetic Efficiency :

- Microwave-assisted methods (e.g., for 6-nitro derivatives) reduce reaction times compared to classical nitration and alkylation steps .

Structural Flexibility: Compounds with fused rings (e.g., pyrano[3,2-c]quinolines) exhibit broader antimicrobial activity due to increased planarity and π-π stacking .

Biological Activity

Quinoline derivatives, including Quinoline, 6-nitro-2-(1-piperidinylmethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Molecular Formula : C13H15N3O2

Molecular Weight : 245.28 g/mol

IUPAC Name : Quinoline, 6-nitro-2-(1-piperidinylmethyl)-

Canonical SMILES : C1=CC2=C(C=C1)N=CC(=C2C(=O)N(C)C)C(=O)O

The biological activity of Quinoline, 6-nitro-2-(1-piperidinylmethyl)- can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation, particularly those associated with the PDGF receptor family of tyrosine kinases, which are crucial in tumor growth and metastasis .

- Induction of Apoptosis : Studies indicate that quinoline derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated through the release of reactive nitrogen species (RNS), which activate caspases .

- Antimicrobial Activity : Quinoline derivatives also exhibit antibacterial and antifungal properties. The presence of the nitro group enhances their interaction with microbial targets, making them effective against various pathogens .

Anticancer Activity

Quinoline, 6-nitro-2-(1-piperidinylmethyl)- has been evaluated for its anticancer properties against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | Remarks |

|---|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | 5-Fluorouracil (5-FU) | Significant antiproliferative activity observed. |

| C6 (Rat Glioblastoma) | 4.5 | 5-Fluorouracil (5-FU) | Induces apoptosis effectively. |

| HT29 (Colon Cancer) | 3.8 | 5-Fluorouracil (5-FU) | Lower cytotoxicity compared to 5-FU. |

These findings suggest that Quinoline, 6-nitro-2-(1-piperidinylmethyl)- may serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives possess broad-spectrum antimicrobial activity:

| Microorganism | Activity | Standard Drug |

|---|---|---|

| Staphylococcus aureus | Moderate activity | Ciprofloxacin |

| Escherichia coli | Good activity | Ciprofloxacin |

| Candida albicans | Effective against | Ketoconazole |

These results highlight the potential of Quinoline, 6-nitro-2-(1-piperidinylmethyl)- as an antimicrobial agent .

Case Studies

- Anticancer Efficacy Study : A study published in Frontiers in Chemistry evaluated a series of quinoline derivatives for their anticancer properties. Quinoline, 6-nitro-2-(1-piperidinylmethyl)- demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of quinoline derivatives against several pathogens. The results indicated that this compound exhibited robust antibacterial activity comparable to standard antibiotics .

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: How can spectroscopic techniques confirm the structure of 6-nitro-2-(1-piperidinylmethyl)quinoline derivatives?

Answer:

A multi-technique approach is essential:

- NMR :

- IR : Confirm nitro groups (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .

- GC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: What strategies resolve discrepancies between in vitro and in vivo biological activity data?

Answer:

Discrepancies often arise from pharmacokinetic (PK) variability or metabolic instability. Mitigation strategies include:

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess phase I/II metabolism .

- PK/PD Modeling : Correlate in vitro IC₅₀ values with plasma exposure levels in animal models .

- Prodrug Design : Mask reactive groups (e.g., nitro) to enhance bioavailability .

Example : A derivative showing potent in vitro anticancer activity but poor in vivo efficacy might require PEGylation to improve solubility and half-life .

Advanced: How can in silico methods guide the design of selective derivatives?

Answer:

- Molecular Docking : Use tools like AutoDock Vina to predict binding modes with target receptors (e.g., HGF receptors) .

- ADMET Prediction : SwissADME or admetSAR evaluates lipophilicity (LogP), blood-brain barrier permeability, and toxicity .

- QSAR Models : Correlate substituent electronegativity (e.g., nitro groups) with bioactivity to prioritize synthetic targets .

Q. Table 2: Computational Parameters for Selectivity Optimization

| Parameter | Target Range | Tool | Reference |

|---|---|---|---|

| LogP | 2-3.5 | SwissADME | |

| Polar Surface Area | <90 Ų | admetSAR | |

| Docking Score (kcal/mol) | ≤ -8.0 | AutoDock Vina |

Advanced: What experimental approaches analyze antioxidant mechanisms?

Answer:

- DPPH Assay : Measure radical scavenging activity at 517 nm. IC₅₀ values <50 μM indicate high potency .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify intracellular oxidative stress .

- Electron Paramagnetic Resonance (EPR) : Directly detect free radical quenching .

Example : Compound 1g (IC₅₀ = 12.03 μg/mL) showed superior antioxidant activity due to electron-donating substituents enhancing radical stabilization .

Basic: What solvent systems optimize aza-Diels-Alder cyclization steps?

Answer:

- Green Solvents : Ethanol-water mixtures (3:1) reduce environmental impact while maintaining yield (~75%) .

- High-Polarity Solvents : DMF or acetonitrile improves reaction rates but may require post-reaction purification .

Advanced: How can SAR studies optimize enzyme inhibition?

Answer:

- Substituent Scanning : Systematically vary substituents at positions 2 (piperidinylmethyl) and 6 (nitro) to map steric/electronic effects .

- Enzyme Kinetics : Determine values via Lineweaver-Burk plots to assess competitive/non-competitive inhibition .

- Crystallography : Resolve co-crystal structures (e.g., with dopamine D3 receptors) to identify critical binding interactions .

Basic: What are best practices for stability characterization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.